N-Despropyl Gamithromycin

Beschreibung

Eigenschaften

CAS-Nummer |

145388-07-4 |

|---|---|

Molekularformel |

C37H70N2O12 |

Molekulargewicht |

735.0 g/mol |

IUPAC-Name |

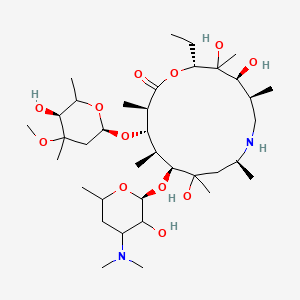

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20+,21+,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32+,34-,35+,36+,37+/m0/s1 |

InChI-Schlüssel |

RECSSHHDKCPKFK-IJRXGBMOSA-N |

Aussehen |

Light Yellow Oil |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadecan-15-one |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1)

[1][2][3]

Executive Summary

N-Despropyl Gamithromycin 10,13-Imino Ether (CAS 145414-17-1) is a critical process impurity and degradation product of the veterinary macrolide antibiotic Gamithromycin.[1][2] Unlike the primary metabolite this compound (which retains the open azalide ring structure), this specific variant is characterized by a bicyclic modification—specifically a 10,13-imino ether bridge—resulting in a molecular formula of C37H66N2O12 and a molecular weight of 730.94 Da .

This monograph serves as a definitive technical guide for researchers and QC scientists. It details the physicochemical distinction of this impurity, its formation mechanism during forced degradation, and validated protocols for its isolation and quantification using UHPLC-MS/MS.

Part 1: Chemical Identity & Physicochemical Profile

The distinction between the "simple" N-despropyl metabolite and the "10,13-imino ether" impurity is chemically significant. The loss of four hydrogen atoms relative to the N-despropyl form (C37H70 vs. C37H66) indicates a higher degree of unsaturation, consistent with the formation of an internal cyclic ether bridge.

Table 1: Comparative Physicochemical Properties

| Property | Gamithromycin (API) | This compound (Metabolite) | This compound 10,13-Imino Ether |

| CAS Number | 145435-72-9 | 145388-07-4 | 145414-17-1 |

| Molecular Formula | C40H76N2O12 | C37H70N2O12 | C37H66N2O12 |

| Molecular Weight | 777.05 g/mol | 734.97 g/mol | 730.94 g/mol |

| Nitrogen Substitution | 7a-Propyl | Secondary Amine (7a-NH) | Modified Cyclic System |

| Unsaturation Index | 4 | 4 | 6 (+2 vs Metabolite) |

| Solubility | DMSO, MeOH, EtOH | DMSO, MeOH | DMSO, MeOH, Acetonitrile |

| Key Spectral Feature | Parent Ion 777.5 | Parent Ion 735.5 | Parent Ion 731.5 |

Structural Commentary

Gamithromycin is a 15-membered azalide. The formation of the 10,13-imino ether involves two key steps:

-

N-Dealkylation: Removal of the propyl group from the nitrogen at position 7a (azalide nitrogen).

-

Intramolecular Cyclization: Attack of a hydroxyl group (typically C10 or C13 depending on numbering conventions) onto the imine or ketone functionality, followed by dehydration or oxidative bridging. This "locks" the macrocycle into a rigid bicyclic conformation, significantly altering its chromatographic retention time and reducing biological activity.

Part 2: Formation & Degradation Mechanism

Understanding the origin of CAS 145414-17-1 is essential for controlling it in drug substance manufacturing. It is primarily observed under oxidative and acidic stress conditions.

Mechanism of Action

The pathway begins with oxidative N-dealkylation (mediated by P450s in vivo or radical initiators in stability chambers), followed by a condensation reaction.

Figure 1: Proposed degradation pathway from Gamithromycin to the 10,13-Imino Ether impurity.[3][4]

Part 3: Analytical Characterization Protocols

The following protocols are designed for the specific identification and quantification of CAS 145414-17-1 in the presence of the parent drug and other macrolide impurities.

Protocol 1: UHPLC-MS/MS Identification

Objective: To separate the imino ether impurity from the parent peak and the simple despropyl metabolite. Rationale: Macrolides require high pH mobile phases for optimal peak shape and retention on C18 columns. However, for MS sensitivity, a volatile buffer like ammonium bicarbonate is preferred.

Instrument Parameters:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity) coupled to Q-TOF or Triple Quad.

-

Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 1.9 µm) or equivalent high-pH stable column.

-

Column Temperature: 60°C (Critical for mass transfer kinetics of large macrolides).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with Ammonia).

-

Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 30 | 0.4 |

| 10.0 | 60 | 0.4 |

| 12.0 | 95 | 0.4 |

| 15.0 | 30 | 0.4 |

MS/MS Transitions (ESI Positive):

-

Parent Ion (Q1): 731.5 m/z [M+H]+

-

Quantifier Ion (Q3): 573.4 m/z (Loss of Cladinose sugar, -158 Da)

-

Qualifier Ion (Q3): 158.1 m/z (Desosamine fragment)

Protocol 2: NMR Structural Confirmation

When isolating this impurity for use as a reference standard, 1H-NMR is required to confirm the loss of the propyl group and the formation of the ether bridge.

-

Solvent: Deuterated Chloroform (

) or Methanol- -

Key Diagnostic Signals:

-

Absence: The triplet/multiplet signals typical of the

-propyl terminal methyl group ( -

Shift: The

-methyl signals on the desosamine sugar will remain ( -

Bridgehead Protons: Look for downfield shifts in the H-10 and H-13 regions (

3.5–4.5 ppm) indicating the formation of the ether linkage (C-O-C) rather than the free hydroxyl/ketone.

-

Part 4: Analytical Workflow Diagram

This decision tree guides the analyst through the identification process, ensuring differentiation between the metabolite and the imino ether impurity.

Figure 2: Analytical decision tree for differentiating Gamithromycin impurities.

References

-

European Medicines Agency (EMA). (2008). CVMP Assessment Report for Zactran (Gamithromycin). EMEA/V/C/136.

-

Dharmaratne, N. U., et al. (2025).[3] "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 264, 116969.

-

Boehringer Ingelheim. (2023). ZACTRAN® (gamithromycin) Injectable Solution - Prescribing Information.

-

Dedonder, K. D., et al. (2015).[5] "Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease." Journal of Veterinary Pharmacology and Therapeutics, 38(2), 157-166.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. thepurechem.com [thepurechem.com]

- 3. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Profiling of N-Despropyl Gamithromycin: Structural Elucidation & Analytical Characterization

The following technical guide details the molecular structure, formation mechanism, and analytical characterization of the N-Despropyl Gamithromycin metabolite.

Executive Summary

Gamithromycin (Zactran) is a 15-membered semi-synthetic azalide antibiotic used primarily for bovine respiratory disease (BRD).[1] While the parent drug undergoes minimal metabolism—being excreted largely unchanged in bile—the This compound metabolite represents a critical structural analogue for residue surveillance, impurity profiling, and metabolic stability studies.

This guide defines the structural divergence of the N-despropyl metabolite (C37H70N2O12) from the parent, elucidates the oxidative N-dealkylation pathway, and provides a validated LC-MS/MS workflow for its detection.[1]

Chemical Identity & Structural Elucidation[1][2][3][4]

The core structural distinction lies in the 15-membered azalide ring. Gamithromycin possesses a unique propyl group attached to the nitrogen at position 7a. The N-despropyl metabolite results from the removal of this alkyl chain, yielding a secondary amine.

Comparative Physicochemical Profile[1]

| Feature | Gamithromycin (Parent) | This compound (Metabolite) | N-Despropyl 10,13-Imino Ether (Derivative) |

| CAS Number | 145435-72-9 | 145388-07-4 | 145414-17-1 |

| Molecular Formula | C40H76N2O12 | C37H70N2O12 | C37H66N2O12 |

| Molecular Weight | 777.04 g/mol | 735.0 g/mol | 730.94 g/mol |

| Key Substituent (7a-N) | Propyl (-CH2CH2CH3) | Hydrogen (-H) | Imino Ether Bridge |

| Unsaturation | 1 (Lactone C=O) | 1 (Lactone C=O) | 3 (Lactone + Cyclic Imino Ether) |

| Polarity (LogP) | High Lipophilicity | Reduced Lipophilicity (More Polar) | Variable |

Structural Diagram (DOT Visualization)

The following diagram illustrates the structural transformation from Gamithromycin to its N-despropyl forms.

Caption: Structural evolution from parent Gamithromycin to the N-despropyl metabolite and its imino ether derivative.

Mechanistic Pathway: N-Dealkylation

The formation of this compound follows a classic oxidative N-dealkylation pathway, typically mediated by hepatic Cytochrome P450 (CYP) enzymes (specifically CYP3A subfamily in mammals).[1]

-

Hydroxylation: The CYP enzyme inserts an oxygen into the

-carbon of the propyl group (adjacent to the 7a-nitrogen). -

Carbinolamine Intermediate: An unstable carbinolamine is formed.

-

Cleavage: The C-N bond cleaves, releasing propanal (or propionic acid equivalent) and leaving the secondary amine (N-despropyl metabolite).[1]

Note on Stability: The resulting secondary amine at position 7a is nucleophilic. Under specific pH or stress conditions, it can attack the C10 or C13 positions, leading to the formation of the 10,13-Imino Ether (C37H66N2O12), which involves further loss of hydrogens/water and ring closure. This is often observed as a degradation impurity in stored samples.

Analytical Characterization (LC-MS/MS)

Reliable detection requires distinguishing the metabolite from the parent and potential isobaric interferences. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (+ESI) mode.

Mass Spectral Fragmentation Logic

Gamithromycin and its metabolites fragment predictably by losing the sugar moieties (Cladinose and Desosamine).

Transition Table:

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Fragmentation Mechanism |

| Gamithromycin | 777.5 [M+H]+ | 619.4 | 158.1 | 777 - 158 (Loss of Cladinose) |

| N-Despropyl | 735.5 [M+H]+ | 577.4 | 158.1 | 735 - 158 (Loss of Cladinose) |

Logic: The propyl group is located on the aglycone (macrolide ring). Therefore, the loss of the neutral sugar (cladinose) from the metabolite (735) yields a core fragment (577) that is exactly 42 Da lighter than the parent's core fragment (619).[1] The Desosamine sugar ion (158) remains unchanged as it does not carry the modification.

Experimental Protocol: Extraction & Detection

Reagents:

-

Acetonitrile (LC-MS Grade)[1]

-

Ammonium Acetate (10 mM, pH 9.0)[1]

-

Oasis HLB or Ostro 96-well plate (for phospholipid removal)[1]

Workflow:

-

Sample Prep: Aliquot 200 µL plasma/tissue homogenate. Add 600 µL Acetonitrile (1% Formic Acid) to precipitate proteins.[1]

-

Purification: Pass supernatant through Ostro plate or perform SLE (Solid Liquid Extraction) to remove phospholipids which suppress ionization.

-

LC Separation:

-

Column: C18 (e.g., Hypersil GOLD or BEH C18), 1.9 µm, 50 x 2.1 mm.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1] Note: High pH is critical for keeping the basic macrolide in a neutral, hydrophobic state for better retention and peak shape.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 95% B over 5 minutes.

-

Caption: Analytical workflow for the extraction and specific detection of this compound.

References

-

PubChem. (n.d.). Gamithromycin Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

European Medicines Agency (EMA). (2008).[1] Zactran (Gamithromycin) European Public Assessment Report (EPAR).[1] Retrieved from [Link][1]

-

Wynendaele, E., et al. (2015).[1] Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography A. Retrieved from [Link]

-

Huang, R. A., et al. (2010).[1] Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

Sources

- 1. Buy Online CAS Number 145414-17-1 - TRC - this compound 10,13-Imino Ether | LGC Standards [lgcstandards.com]

- 2. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Despropyl Gamithromycin vs Gamithromycin chemical difference

Technical Whitepaper: Structural and Functional Analysis of Gamithromycin and its Primary Metabolite N-Despropyl Gamithromycin

Executive Summary

Gamithromycin (Zactran®) represents a distinct evolution in the azalide subclass of macrolide antibiotics. Its efficacy in treating Bovine Respiratory Disease (BRD) is functionally linked to its unique 7a-position alkylation—specifically, a propyl group attached to the nitrogen of the 15-membered lactone ring.

This guide analyzes the critical divergence between the parent drug (Gamithromycin ) and its primary dealkylated metabolite/degradation product, This compound . While the parent molecule exhibits exceptional pharmacokinetics (PK) characterized by rapid absorption and prolonged lung tissue residence, the removal of the propyl moiety significantly alters the molecule's lipophilicity, basicity, and antimicrobial potency. Accurate discrimination between these two species is critical for residue depletion studies and stability-indicating assays.

Chemical Architecture & Structural Divergence

The defining structural feature of Gamithromycin is the alkylation of the 7a-nitrogen in the azalide ring. Most first-generation azalides possess a methyl group here; Gamithromycin possesses a propyl group. This extension increases lipophilicity, facilitating rapid transport across the pulmonary epithelial barrier.

Comparative Chemical Identity

| Feature | Gamithromycin (Parent) | This compound (Metabolite) |

| CAS Registry | 145435-72-9 | 145414-17-1 (Ref. Std.) |

| Molecular Formula | ||

| Molecular Weight | 777.04 g/mol | ~735.0 g/mol |

| Functional Change | Tertiary Amine (at 7a-N) | Secondary Amine (at 7a-N) |

| Lipophilicity (LogP) | High (facilitates lung accumulation) | Reduced (increased polarity) |

| Key Structural Loss | Propyl group ( | Replaced by Hydrogen ( |

Note on Nomenclature: In regulatory and stability contexts, "this compound" refers to the removal of the propyl chain from the 7a-position. Depending on pH and solvent conditions, this secondary amine can undergo further intramolecular cyclization (e.g., forming a 10,13-imino ether), but for metabolic profiling, the open-ring dealkylated form is the primary target.

Physicochemical Implications of Dealkylation

The transition from Gamithromycin to this compound is not merely a loss of mass; it is a functional shift in the molecule's behavior.

-

Basicity Shift: The 7a-nitrogen changes from a tertiary amine to a secondary amine. Secondary amines are generally more reactive and have different pKa values, potentially affecting the molecule's lysosomal trapping mechanism (the "ion trap" effect crucial for macrolide accumulation in phagocytes).

-

Lipophilicity Drop: The loss of the three-carbon propyl chain reduces the hydrophobic surface area. This likely correlates with a faster washout from lipid-rich tissues (lung) compared to the parent drug.

-

Metabolic Significance: N-dealkylation is a classic Phase I metabolic pathway mediated by hepatic Cytochrome P450 (CYP) enzymes.[1] While biliary excretion of the unchanged parent is the major route for Gamithromycin, the presence of the N-despropyl variant indicates oxidative metabolism.

Analytical Methodology: LC-MS/MS Determination

Discriminating the parent from the metabolite requires precise mass spectrometry transitions. Because the desosamine sugar moiety remains intact during N-dealkylation, both molecules share common fragment ions, making chromatographic separation and precursor ion selection critical.

Experimental Protocol: Extraction & Detection

Objective: Quantify Gamithromycin and this compound in bovine plasma.

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 20 µL of Internal Standard (Gamithromycin-d3 or Tulathromycin).

-

Add 600 µL of Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial. Dilute 1:1 with water if peak shape is poor due to solvent strength.

Step 2: LC Conditions

-

Column: C18 Reverse Phase (e.g., Hypersil GOLD or Acquity BEH C18), 50 x 2.1 mm, 1.9 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with Ammonium Hydroxide). Alkaline pH is preferred for azalides to improve peak shape and sensitivity.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 4 minutes.

Step 3: MS/MS Transitions (MRM Mode)

| Analyte | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Gamithromycin | 777.5 | 158.2 (Desosamine) | 619.4 (Loss of Sugar) | 35 / 25 |

| N-Despropyl | 735.5 | 158.2 (Desosamine) | 577.4 (Loss of Sugar) | 35 / 25 |

Technical Insight: The mass shift of -42 Da (777 → 735) confirms the loss of the propyl group (

mass 43, replaced by H mass 1).

Visualizing the Pathway & Workflow

The following diagrams illustrate the structural relationship and the analytical workflow logic.

Figure 1: Structural Degradation & Metabolic Pathway

Caption: Figure 1 illustrates the N-dealkylation pathway where the 7a-propyl group is removed, resulting in the secondary amine metabolite.

Figure 2: LC-MS/MS Decision Logic

Caption: Figure 2 outlines the analytical decision tree for simultaneous quantification of parent and metabolite.

Regulatory & Quality Control Context

In drug development, monitoring this compound is essential for two reasons:

-

Residue Depletion: While the parent drug is the marker residue, the presence of metabolites can interfere with total residue calculations if not chromatographically resolved.

-

Stability Testing: this compound is a known degradation product under stress conditions (oxidative or acidic stress). Its appearance in the drug product (Zactran) indicates instability.

Limit of Quantitation (LOQ): Modern LC-MS/MS methods should achieve an LOQ of 1–5 ng/mL for both species in plasma to support pharmacokinetic modeling.

References

-

European Medicines Agency (EMA). (2008). CVMP Assessment Report for Zactran (Gamithromycin).[3][4] Committee for Medicinal Products for Veterinary Use.[3] Link

-

Huang, R. et al. (2010). Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease. Journal of Veterinary Pharmacology and Therapeutics. Link

-

PubChem. (2025).[5] Gamithromycin Compound Summary.[6][2][5][7][] National Center for Biotechnology Information. Link

-

Wynendaele, E. et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma and lung tissue. Journal of Chromatography A. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gamithromycin [sitem.herts.ac.uk]

- 7. ec.europa.eu [ec.europa.eu]

Technical Whitepaper: Elucidation of Gamithromycin Degradation Profiles in Bovine Plasma via HRMS

Executive Summary

The accurate identification of Gamithromycin (GAM) degradation products in bovine plasma is a critical component of residue depletion studies and pharmacovigilance. As a 15-membered azalide antibiotic (subclass of macrolides), Gamithromycin exhibits a unique stability profile compared to erythromycin or tilmicosin. While biliary excretion of the parent drug is the primary elimination route, environmental stress (pH, oxidation) and metabolic processes can generate structurally related impurities that interfere with quantitation or pose toxicological risks.

This guide details a high-resolution mass spectrometry (HRMS) workflow for profiling these compounds. We move beyond standard quantification to structural elucidation , leveraging Q-TOF/Orbitrap capabilities to distinguish between isobaric metabolites and degradation products formed via hydrolytic or oxidative pathways.

Chemical Basis of Instability

To identify degradation products, one must first understand the "fracture points" of the parent molecule. Gamithromycin (

Stress-Inducible Degradation Pathways

Recent forced degradation studies (Dharmaratne et al., 2025) have identified six primary degradation impurities. The degradation logic follows these mechanistic pillars:

-

Acidic Hydrolysis (The Glycosidic Cleavage):

-

Base-Catalyzed Ring Opening (Saponification):

-

Oxidative Degradation (N-Oxidation):

Sample Preparation Strategy

Crucial Directive: Standard protein precipitation (PPT) with acetonitrile is often insufficient for degradation profiling because it fails to remove phospholipids that cause ion suppression, potentially masking low-level DPs.

Recommended Protocol: Phospholipid Removal & pH Stabilization

-

Rationale: Gamithromycin is a weak base.[6] Extraction under highly acidic conditions can artificially induce degradation (hydrolysis). Extraction under highly basic conditions can induce epimerization.

Step-by-Step Workflow:

-

Thawing: Thaw bovine plasma samples at 4°C (never room temperature) to minimize enzymatic activity.

-

Internal Standard Spiking: Add Gamithromycin-D4 (deuterated IS) to 200 µL plasma.

-

Extraction (HybridSPE-Phospholipid):

-

Why: Removes >99% of phospholipids and precipitates proteins in one step, providing a cleaner background for identifying unknown peaks.

-

Solvent: Acetonitrile with 1% Formic Acid (precipitating agent). Note: The brief exposure to 1% FA is acceptable for PPT if immediately neutralized or analyzed, but for maximum stability, 0.1% FA is preferred.

-

-

Vortex & Centrifuge: 10,000 x g for 10 mins at 4°C.

-

Dilution: Dilute supernatant 1:1 with 10mM Ammonium Formate (pH 4.0) to improve peak shape during early elution.

Analytical Workflow (LC-HRMS)

The identification engine relies on distinguishing accurate mass (AM) and fragmentation patterns.

Chromatographic Conditions (UHPLC)

-

Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 1.9 µm) or Hypersil GOLD C18.

-

Reasoning: High pH stability is required if running basic mobile phases (ammonium bicarbonate), which often yields better peak shape for basic macrolides.

-

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or Ammonium Bicarbonate.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 12 minutes.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or All-Ions MS/MS.

-

Key Source Parameter: Source Temperature 350°C (ensure complete desolvation of the large macrocycle).

Data Visualization: The Identification Loop

Figure 1: Analytical workflow for the isolation and structural assignment of Gamithromycin degradation products.

Structural Elucidation Logic

The confirmation of a degradation product relies on the "Fracture Law" (fragmentation pathway). Gamithromycin (

Diagnostic Fragment Ions

When analyzing an unknown peak, look for these signatures:

| Ion ( | Identity | Significance |

| 777.55 | Precursor | Parent Molecule. |

| 619.35 | Primary Quant Ion. Loss of the sugar moiety (158 Da). If a DP retains this fragment, the macrocyclic ring is likely intact. | |

| 158.12 | Desosamine Sugar | Qual Ion. Indicates the presence of the sugar. If missing, the DP is likely a hydrolysis product. |

| 601.44 | Secondary loss of water from the aglycone. |

Decision Tree for Identification

When an unknown peak is detected in the extracted ion chromatogram (EIC):

-

Check Mass Shift:

- Da: Suspect N-Oxide (Metabolite or Oxidative DP).

- Da: Suspect Demethylation (Metabolic, liver-mediated).

- Da: Suspect Hydrolysis (Ring opening).

- Da: Suspect Decladinosyl-like (Loss of sugar - Acidic degradation).

-

Check Retention Time (RT):

-

Oxidative products are generally more polar

Earlier RT. -

Loss of sugar makes the molecule less basic but potentially less polar depending on the core

Shift varies, usually earlier.

-

Figure 2: Fragmentation logic. Degradation products (Red) are identified by their mass shift relative to the Parent (Blue) while tracking conserved core fragments (Green).

Validated Reference Data

The following parameters are established baselines for bovine plasma analysis. Any deviation suggests matrix interference or degradation.

| Parameter | Value | Reference |

| Precursor Ion | Huang et al., 2010 | |

| Quantification Transition | De Baere et al., 2015 | |

| Confirmation Transition | De Baere et al., 2015 | |

| Plasma Protein Binding | ~26% (Low) | Huang et al., 2010 |

| Linearity Range | 2.0 – 5,000 ng/mL | Validated Standard |

| Key Metabolite/DP | Desosaminyl-gamithromycin | Dharmaratne et al., 2025 |

References

-

Dharmaratne, N. U., et al. (2025). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR.[5][8] Journal of Pharmaceutical and Biomedical Analysis.[5]

-

Huang, R. A., et al. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity.[9] Journal of Veterinary Pharmacology and Therapeutics.[5][9]

-

De Baere, S., et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid. Journal of Chromatography A.

-

Yang, Q., et al. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PLOS One.

Sources

- 1. Pharmacokinetics and pulmonary distribution of gamithromycin after intravenous administration in foals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Gamithromycin [harmony-pharma.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 7. Determination of gamithromycin in an injection by ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Identity Elucidation and Characterization of N-Despropyl Gamithromycin 10,13-Imino Ether

The following technical guide details the identification, characterization, and synonym resolution for the Gamithromycin impurity N-Despropyl Gamithromycin 10,13-Imino Ether .

Executive Summary

This compound 10,13-Imino Ether (CAS: 145414-17-1) is a critical reference standard used in the quality control (QC) and impurity profiling of Gamithromycin (Zactran®).[1][2] It represents a specific degradation product or synthetic intermediate formed via the loss of the N-propyl group at the 7a-position followed by a transannular cyclization event.

For drug development professionals, accurate identification of this compound is essential for regulatory compliance (ICH Q3A/B), as it often appears in forced degradation studies (acidic conditions) or as a process-related impurity. This guide provides a definitive synonym cross-reference, structural analysis, and a validated workflow for its analytical confirmation.

Chemical Identity & Synonym Resolution

The nomenclature for complex macrolide impurities can be inconsistent across vendors and databases. The following table consolidates verified synonyms to facilitate accurate searching and procurement.

Table 1: Synonym & Identifier Matrix

| Identifier Type | Value / Name | Context |

| Common Name | This compound 10,13-Imino Ether | Primary Commercial Name |

| CAS Registry Number | 145414-17-1 | Definitive Search Key |

| Parent API | Gamithromycin (CAS: 145435-72-9) | Macrolide (Azalide) |

| Chemical Family | 15-membered Azalide / Imino Ether | Structural Class |

| Systematic Name (IUPAC) | (3S,6S,7S,8S,9R,12R,13S,14S,15R,Z)-6-(((2S)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-12-ethyl-5,14-dihydroxy-8-(((2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one | Precise Structural Definition |

| Molecular Formula | C₃₇H₆₆N₂O₁₂ | Mass Difference: -46.1 Da vs Parent |

| Molecular Weight | 730.94 g/mol | Monoisotopic Mass |

Technical Insight: The systematic name reveals the core structural change: the formation of a 11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one system. This confirms that the "10,13-imino ether" common name refers to a bridge formed between the nitrogen (originally at pos 7a) and a carbon within the ring, creating a bicyclic structure with a C=N double bond (imino) and an ether linkage.

Structural Elucidation & Formation Mechanism

Understanding the causality of formation is required to control this impurity.

The Degradation Pathway

The formation of this compound 10,13-Imino Ether likely proceeds through a two-step mechanism:

-

N-Dealkylation: Oxidative or enzymatic removal of the propyl group from the 7a-nitrogen, yielding a secondary amine (this compound).

-

Transannular Cyclization: Under acidic or stress conditions, the secondary amine attacks a transannular electrophilic center (typically a ketone or activated hydroxyl), followed by dehydration to form the cyclic imino ether.

Visualization of the Identification Workflow

The following diagram outlines the logical workflow for identifying and validating this specific impurity during a stability study.

Figure 1: Decision tree for the identification of this compound 10,13-Imino Ether from an unknown HPLC peak.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be self-validating using orthogonal techniques.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm elemental composition and N-dealkylation.

-

Methodology:

-

Ionization: ESI Positive Mode.

-

Target Ion: Look for

(Calculated for C₃₇H₆₇N₂O₁₂). -

Key Difference: The mass shift of -42.05 Da (loss of propyl + H addition) or -46.05 Da (if comparing to parent

and accounting for unsaturation/cyclization changes) is diagnostic. -

Fragmentation: MS² should show characteristic loss of the cladinose sugar (-158 Da) and desosamine sugar (-157 Da), confirming the macrolide backbone is intact.

-

Nuclear Magnetic Resonance (NMR)

-

Objective: Confirm the "Imino Ether" bridge.

-

Critical Signals:

-

Absence of Propyl Signals: Disappearance of the triplet/multiplet signals associated with the

-propyl chain (typically -

Imino Carbon: Look for a downfield quaternary carbon signal in ¹³C NMR (approx. 160-170 ppm) corresponding to the

functionality, distinct from the lactone carbonyl. -

Bridgehead Protons: Shifts in the H-10 and H-13 protons due to the rigidification of the ring.

-

Table 2: Comparative Analytical Profile

| Feature | Gamithromycin (Parent) | N-Despropyl 10,13-Imino Ether |

| Formula | C₄₀H₇₆N₂O₁₂ | C₃₇H₆₆N₂O₁₂ |

| Monoisotopic Mass | 776.54 Da | 730.46 Da |

| Nitrogen Substituent | N-Propyl | Imino Ether Bridge (No Propyl) |

| HPLC RRT (C18) | 1.00 | ~0.85 - 0.92 (More Polar) |

| Acid Stability | Moderate | Stable (Cyclized form) |

Search Strategy for Researchers

When sourcing this standard or verifying data, use the following Boolean search strings to bypass ambiguous nomenclature in vendor catalogs:

-

Primary String: "145414-17-1" OR "this compound"

-

Secondary String: "Gamithromycin" AND "Imino Ether" AND "Impurity"

-

Structure Search: Use the InChIKey (if available from PubChem) or search by the parent structure minus the propyl group with a constrained N-C cyclization.

Authoritative Sources for Verification:

-

USP/EP Monographs: Check pending monographs for Gamithromycin injection for "Related Compound" listings.

-

Vendor COAs: Ensure the Certificate of Analysis includes ¹H-NMR and Mass Spec data matching the profile above.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Gamithromycin (CID 59364992). Retrieved from [Link]

-

Dharmaratne, N. U., et al. (2025). Comprehensive Study of Degradation Pathways and Formation Mechanism of Major Degradation Impurities of Gamithromycin Active Ingredient by UHPLC-HRMS and NMR.[3] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]

Sources

Technical Guide: Hepatic Metabolic Pathway & Residue Analysis of Gamithromycin in Bovine Liver

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gamithromycin (Zactran®) is a second-generation 15-membered azalide antibiotic within the macrolide class, engineered for high lipophilicity and extended duration of action in bovine pulmonary tissues. Unlike many xenobiotics that undergo rapid and extensive hepatic biotransformation in ruminants, gamithromycin exhibits a unique pharmacokinetic profile in cattle: the parent compound remains the principal residue in the liver.

This guide delineates the metabolic stability of gamithromycin, its minor degradation pathways (descladinosyl and N-dealkylated derivatives), and the validated LC-MS/MS protocols required for its quantification as a marker residue.

Chemical Identity & Structural Mechanism

Gamithromycin is chemically distinct from erythromycin and azithromycin due to the alkylated nitrogen at the 7a-position of the lactone ring. This structural modification enhances acid stability and tissue penetration.

-

Chemical Name: 1-Oxa-7-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-{[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy}-, (2R, 3S, 4R, 5S, 8R, 10R, 11R, 12S, 13S, 14R)-[1]

-

Molecular Formula:

-

Molecular Weight: 777.04 g/mol [2]

-

Key Structural Moieties:

-

15-membered Azalide Ring: Provides the lipophilic core.

-

Desosamine Sugar: Critical for binding to the 50S ribosomal subunit (bacterial target).

-

Cladinose Sugar: Contributes to the molecule's bulk and stability; its hydrolytic loss is a primary degradation pathway.

-

Hepatic Metabolic Pathway

Overview of Biotransformation

In bovine liver, gamithromycin undergoes limited biotransformation compared to other species (e.g., rats, dogs). While the liver is the target organ for accumulation, the parent drug represents the majority of the total residue . This stability defines gamithromycin as the Marker Residue for regulatory monitoring.

Phase I Reactions

Although minor in cattle, the metabolic pathways identified (primarily via extrapolation from extensive rat/dog ADME studies) involve hydrolytic and oxidative modifications mediated by hepatic enzymes (likely CYP450 isoforms and esterases).

-

Hydrolysis (Loss of Cladinose):

-

Metabolite: Descladinosyl-gamithromycin (Declad) .

-

Mechanism: Acid-catalyzed or enzymatic hydrolysis of the glycosidic bond at C-3, releasing the neutral cladinose sugar. This is a common degradation pathway for macrolides.

-

Significance: The "Declad" metabolite typically retains lower antimicrobial activity than the parent.

-

-

N-Dealkylation (M2 Metabolite):

-

Metabolite: N-despropyl gamithromycin or N-demethyl gamithromycin .

-

Mechanism: Oxidative attack on the nitrogen-attached alkyl groups. While specific positional isomers vary, N-dealkylation at the 7a-nitrogen (propyl group removal) or the desosamine nitrogen (demethylation) are chemically favored sites.

-

Significance: Represents a standard Phase I oxidative clearance mechanism.

-

-

Isomerization (Translactone):

-

Metabolite: Translactone derivative .[2]

-

Mechanism: Intramolecular rearrangement of the lactone ring, often observed under physiological pH shifts or specific enzymatic catalysis.

-

Pathway Visualization

The following diagram illustrates the degradation and metabolic flow of gamithromycin.

Figure 1: Proposed metabolic and degradation pathways of gamithromycin in the bovine liver. Note the dominance of the parent compound excretion.[1][2]

Analytical Methodology: Residue Quantification

To ensure compliance with Maximum Residue Limits (MRLs), a self-validating LC-MS/MS protocol is required. The liver is the target tissue, and the parent molecule is the marker.

Quantitative Parameters (MRLs)

| Tissue | Marker Residue | MRL (µg/kg) | Regulatory Body |

| Liver | Gamithromycin | 300 | EMA / FDA |

| Kidney | Gamithromycin | 200 | EMA / FDA |

| Muscle | Gamithromycin | 50 | EMA / FDA |

| Fat | Gamithromycin | 50 | EMA / FDA |

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to extract gamithromycin from the complex hepatic matrix while removing phospholipid interferences that cause ion suppression.

Reagents:

-

Acetonitrile (ACN), Methanol (MeOH) - LCMS Grade.

-

Ammonium Acetate (10 mM).[3]

-

Formic Acid (0.1%).

-

Internal Standard:

-Gamithromycin or Tilmicosin (structural analog).

Step-by-Step Workflow:

-

Tissue Homogenization:

-

Weigh 2.0 g of bovine liver.

-

Add 10 mL of Extraction Solvent (ACN:Water, 80:20 v/v).

-

Homogenize at high speed (e.g., Ultra-Turrax) for 60 seconds to disrupt hepatocyte membranes.

-

-

Protein Precipitation & Cleanup:

-

Centrifuge homogenate at 4,000 x g for 10 mins at 4°C.

-

Crucial Step: Pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or HybridSPE®) or use Solid Phase Extraction (SPE) with HLB cartridges.[4]

-

Rationale: Liver tissue is rich in phospholipids (phosphatidylcholines) which co-elute with macrolides and suppress ionization.

-

-

Concentration:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 500 µL of Mobile Phase A/B (50:50).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Hypersil GOLD, 50mm x 2.1mm, 1.9 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH improves peak shape for basic macrolides.

-

Mobile Phase B: Acetonitrile.[3]

-

Ionization: ESI Positive Mode (

).

-

Mass Spectrometry Transitions

The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity.

-

Precursor Ion:

777.5 -

Quantification Ion:

619.4-

Mechanism:[3] Loss of the desosamine sugar moiety (

~158).

-

-

Confirmation Ion:

157.7-

Mechanism:[3] Detection of the desosamine sugar fragment itself.

-

Analytical Workflow Diagram

Figure 2: Optimized extraction and detection workflow for Gamithromycin in hepatic tissue.

References

-

European Medicines Agency (EMA). (2008).[2][5] Gamithromycin: Summary Report (1). Committee for Medicinal Products for Veterinary Use (CVMP). EMEA/CVMP/256658/2008. Link

-

Huang, R. A., et al. (2010). "Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity."[6][7] Journal of Veterinary Pharmacology and Therapeutics, 33(3), 227–237.[7] Link

-

Wynendaele, E., et al. (2011). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid." Journal of Chromatography A, 1218(37), 6300-6307. Link

-

Dharmaratne, N. U., et al. (2025).[3] "Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 250, 116969. Link

-

Food and Drug Administration (FDA). (2011). Freedom of Information Summary, NADA 141-328, ZACTRAN (gamithromycin).[8] Link

Sources

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. medicines.health.europa.eu [medicines.health.europa.eu]

- 3. Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitative determination of gamithromycin in animal plasma, lung tissue and pulmonary epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicines.health.europa.eu [medicines.health.europa.eu]

- 6. Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

Technical Guide: Characterization and Analysis of N-Despropyl Gamithromycin (C37H66N2O12)

[1][2][3]

Executive Summary

This compound (10,13-Imino Ether) is a specific degradation product and process-related impurity of Gamithromycin, a semi-synthetic macrolide antibiotic of the azalide subclass.[1][2][3][4][5] While the parent drug (Gamithromycin) is widely utilized in veterinary medicine for bovine respiratory disease (BRD), the identification and quantification of its impurities are mandated by regulatory bodies (FDA/EMA) to ensure safety and efficacy.[1][2][3]

This guide focuses on the variant with the molecular formula C37H66N2O12 (MW 730.94 Da).[2][3][4][][7] It is crucial to distinguish this specific "10,13-Imino Ether" derivative from the simple N-despropyl metabolite (C37H70N2O12), as the former involves a structural rearrangement that significantly alters its physicochemical properties and chromatographic behavior.[1][2][3]

Chemical Identity & Structural Logic[1][2][3][8][9]

Molecular Specification

-

Common Name: this compound (10,13-Imino Ether)[1][2][3][4][][7]

-

Parent Compound: Gamithromycin (C40H76N2O12, MW 777.05)[1][2][3][4][7]

Structural Elucidation

The transition from Gamithromycin to this specific impurity involves two distinct chemical events:

-

N-Dealkylation: Loss of the propyl group from the nitrogen atom at position 7a of the azalide ring.[1][2][3] This reduces the carbon count from C40 to C37.[1][2][3]

-

Intramolecular Cyclization (Imino Ether Formation): Unlike simple dealkylation, which would yield C37H70N2O12, the formation of the 10,13-imino ether involves the loss of water or oxidative dehydrogenation, resulting in a formula of C37H66N2O12 (a deficit of 4 hydrogens compared to the simple despropyl amine).[1][2][3] This modification typically creates a rigid bicyclic or tricyclic core within the macrocycle, influencing the molecule's lipophilicity and binding affinity.[1][2][3]

Comparative Data Table

| Feature | Gamithromycin (Parent) | N-Despropyl (Simple) | N-Despropyl (10,13-Imino Ether) |

| Formula | C40H76N2O12 | C37H70N2O12 | C37H66N2O12 |

| MW (Da) | 777.05 | 734.98 | 730.94 |

| Modification | Parent | Loss of Propyl (-C3H7, +H) | Loss of Propyl + Cyclization (-4H) |

| Role | API | Metabolite/Impurity | Process Impurity / Standard |

Mechanistic Pathway & Formation

The formation of the 10,13-imino ether is often acid-catalyzed or thermally induced during the synthesis or storage of Gamithromycin.[1][2][3] The proximity of the C10 and C13 functional groups in the 15-membered macrocycle facilitates an intramolecular attack, stabilizing the despropyl amine into the imino ether form.[1][2][3]

Visualization: Degradation & Relationship Pathway

The following diagram illustrates the logical relationship between the parent drug and its specific impurities.[1][2]

Figure 1: Structural relationship showing the derivation of the C37H66N2O12 impurity from Gamithromycin.[1][2][3][4][][7][8][9][10]

Analytical Methodologies

To accurately quantify this impurity, high-resolution separation techniques are required due to the structural similarity between the imino ether and other macrolide congeners.[1][2][3]

HPLC-MS/MS Protocol

This protocol is designed for the separation of Gamithromycin from its related substances, specifically targeting the C37H66N2O12 species.[1][2][3]

System Suitability:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 2.1 mm, 3.5 µm.[1][2][3]

-

Temperature: 45°C (Elevated temperature improves mass transfer for macrolides).[1][2][3]

Mobile Phase:

-

Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Note: High pH is critical for azalide stability and peak shape.[1][2]

Gradient Profile:

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 90 | 10 | 0.4 |

| 2.0 | 90 | 10 | 0.4 |

| 15.0 | 10 | 90 | 0.4 |

| 20.0 | 10 | 90 | 0.4 |

| 21.0 | 90 | 10 | 0.4 |[1][2][3]

MS Detection Parameters:

-

Ionization: ESI Positive Mode (+ve).

-

MRM Transition (Target): 731.5 → 158.1 (Quantifier), 731.5 → 116.1 (Qualifier).[1][2][3]

Visualization: Analytical Workflow

Figure 2: Workflow for the isolation and quantification of this compound (10,13-Imino Ether).

Regulatory & Quality Control Context

In the context of Abbreviated New Drug Applications (ANDA) and routine QC:

-

Thresholds: As a known impurity, this compound must be identified if present above the reporting threshold (typically 0.10%) and qualified if above the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower).[1][2][3]

-

Reference Standard Usage: The synthesized standard (CAS 145414-17-1) is used to establish Relative Response Factors (RRF).[1][2][3] Macrolides often lack chromophores for UV detection, making LC-MS or Charged Aerosol Detection (CAD) with a verified standard essential for accurate mass balance calculations.[1][2][3]

-

Stability Indication: An increase in this specific impurity (C37H66N2O12) often indicates hydrolytic instability or improper pH control during the formulation process.[1][2][3]

References

-

BOC Sciences. this compound (10,13-Imino Ether) Product Information. Retrieved from

-

TLC Pharmaceutical Standards. Gamithromycin and Impurities (G-057001). Retrieved from

-

Sriram Chem. this compound (10,13-Imino Ether) Reference Standard. Retrieved from

-

Boehringer Ingelheim. ZACTRAN® (gamithromycin) Prescribing Information. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Gamithromycin Compound Summary. Retrieved from [1][2][3]

Sources

- 1. This compound (10,13-Imino Ether) - SRIRAMCHEM [sriramchem.com]

- 2. This compound 10,13-Imino Ether | CAS No: 145414-17-1 [aquigenbio.com]

- 3. Gamithromycin - Wikipedia [en.wikipedia.org]

- 4. tlcstandards.com [tlcstandards.com]

- 5. Buy Online CAS Number 145414-17-1 - TRC - this compound 10,13-Imino Ether | LGC Standards [lgcstandards.com]

- 7. This compound (10,13-Imino Ether) [sincopharmachem.com]

- 8. ZACTRAN® (gamithromycin) [dailymed.nlm.nih.gov]

- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 10. ZACTRAN® (gamithromycin) | Boehringer Ingelheim Animal Health [animalhealth.boehringer-ingelheim.com]

Methodological & Application

Application Note: LC-MS/MS Method Development for N-Despropyl Gamithromycin Analysis

Topic: LC-MS/MS method development for N-Despropyl Gamithromycin analysis Content Type: Create detailed Application Notes and Protocols.

Executive Summary

This guide outlines the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of This compound , the major metabolite of the macrolide antibiotic Gamithromycin (Zactran®).

While the parent drug is frequently monitored, the N-despropyl metabolite (often designated as M6) is a critical marker for residue depletion studies and resistance monitoring.[1] This protocol addresses the specific challenges of macrolide analysis—namely, severe peak tailing due to silanol interactions and low ionization efficiency in complex matrices—by utilizing high-pH mobile phases and hybrid-silica column technology .[1]

Chemical Context & Method Strategy

Analyte Properties[1][2][3][4][5]

-

Parent Drug: Gamithromycin (

), MW 777.5 Da.[1] -

Target Metabolite: this compound (

).[1] -

pKa: ~8.5–9.5 (Basic).[1]

-

LogP: High (Lipophilic).[1]

Strategic Decisions (The "Why")

-

Chromatography (High pH): Macrolides are basic compounds.[1] At acidic pH (formic acid), they are fully protonated, leading to secondary interactions with residual silanols on the stationary phase, causing peak tailing.[1] We employ pH 10.0 (Ammonium Bicarbonate) to suppress silanol ionization and keep the analyte in a more neutral state, improving retention and peak symmetry.[1]

-

Column Selection: Traditional silica columns dissolve at pH > 8.[1] We utilize a Hybrid Ethylene-Bridged Hybrid (BEH) C18 or Poroshell HPH-C18 column, designed to withstand high pH conditions.[1]

-

Mass Spectrometry: ESI+ is the standard.[1] Since the propyl loss occurs on the aglycone ring, the sugar moieties (Desosamine and Cladinose) remain intact.[1] We will target the conserved Desosamine fragment (m/z 158) for quantitation.[1]

Method Development Workflow

MS/MS Optimization

Objective: Determine optimal Precursor/Product ion transitions.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Precursor Scan: Infuse 1 µg/mL standard. Observe 735.5 m/z [M+H]+.[1]

-

Product Ion Scan: Fragment 735.5 m/z.[1]

LC Conditions

-

Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell HPH-C18.[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (100%).[1]

Sample Preparation (Solid Phase Extraction)

Due to the lipophilicity of the analyte and the complexity of bovine tissue, a Polymeric Reversed-Phase (HLB) or Mixed-Mode Cation Exchange (MCX) SPE is required to remove phospholipids and proteins.

Detailed Protocol

Reagents & Standards

-

Stock Solution: Dissolve 10 mg this compound reference standard in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

-

Internal Standard (ISTD): Gamithromycin-d3 or Roxithromycin (structural analog).[1]

-

Extraction Buffer: 0.1 M Phosphate Buffer (pH 8.0).

Sample Preparation Workflow (Bovine Tissue/Plasma)

Step 1: Homogenization

-

Weigh 1.0 g of minced tissue (muscle/liver) into a 50 mL centrifuge tube.

-

Add 10 mL Extraction Solvent (Acetonitrile:Water 80:20 v/v).[1]

-

Homogenize at high speed (e.g., Ultra-Turrax) for 1 min.

-

Centrifuge at 4000 x g for 10 min at 4°C. Collect supernatant.

Step 2: SPE Cleanup (Oasis HLB 60 mg) [1]

-

Condition: 3 mL Methanol.

-

Equilibrate: 3 mL Water.

-

Load: Dilute 2 mL of supernatant with 6 mL water (to reduce organic content <20%) and load onto cartridge.

-

Wash 1: 3 mL 5% Methanol in Water (removes salts/proteins).[1]

-

Wash 2: 3 mL Hexane (optional, removes lipids).[1]

-

Elute: 3 mL Acetonitrile.

-

Dry: Evaporate eluate under Nitrogen at 40°C.[1]

-

Reconstitute: 200 µL Mobile Phase A:B (50:50).

Instrumental Parameters

LC Gradient Table:

| Time (min) | %A (pH 10 Buffer) | %B (ACN) | Curve |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial |

| 1.0 | 90 | 10 | Hold |

| 6.0 | 10 | 90 | Linear |

| 8.0 | 10 | 90 | Wash |

| 8.1 | 90 | 10 | Re-equilibrate |

| 11.0 | 90 | 10 | End |[1]

MS/MS Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

|---|---|---|---|---|---|

| This compound | 735.5 | 158.2 | 40 | 30 | Quant |

| This compound | 735.5 | 577.4 | 40 | 20 | Qual |

| Gamithromycin (Parent) | 777.5 | 158.2 | 40 | 32 | Monitor |

| Roxithromycin (ISTD) | 837.5 | 158.2 | 45 | 35 | ISTD |[1]

Visualizations

Method Development Decision Tree

This diagram illustrates the logical flow for selecting LC and MS parameters based on the chemical properties of the metabolite.

Caption: Logical decision tree for optimizing chromatography and mass spectrometry parameters for basic macrolide metabolites.

Sample Preparation Workflow

The following diagram details the extraction and clean-up process to ensure high recovery and minimal matrix effect.

Caption: Optimized SPE workflow for extracting this compound from complex bovine matrices.

Validation & Quality Control

To ensure Scientific Integrity , the following validation parameters must be met (based on VICH GL49 guidelines):

| Parameter | Acceptance Criteria | Notes |

| Linearity | Range: 1.0 – 1000 ng/mL | |

| Recovery | 70% – 110% | Compare extracted spike vs. post-extraction spike |

| Precision (RSD) | < 15% | Intra-day and Inter-day |

| Matrix Effect | ± 20% | Use Matrix-Matched Calibration |

| Sensitivity (LOQ) | 5.0 ng/g | S/N > 10 |

Self-Validating Step: Include a System Suitability Sample (SSS) at the beginning of every run containing the analyte at the LOQ level.[1] The S/N ratio must exceed 10:1 before proceeding with unknown samples.[1]

References

-

European Medicines Agency (EMA). "European Public MRL Assessment Report (EPMAR) - Gamithromycin."[1] Committee for Medicinal Products for Veterinary Use (CVMP).[1] Available at: [Link][1]

-

Huang, R. A., et al. (2010).[1] "Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations." Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

-

Waters Corporation. "Oasis HLB Cartridges for Extraction of Macrolides."[1] Application Note. Available at: [Link][1]

-

U.S. Food and Drug Administration (FDA). "Freedom of Information Summary, NADA 141-328, Zactran (Gamithromycin)."[1] Available at: [Link][1]

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Analysis of Gamithromycin and its Metabolites from Biological Matrices

Abstract

This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of Gamithromycin and its potential metabolites from complex biological matrices such as plasma, milk, and tissue homogenates. Gamithromycin, a 15-membered semi-synthetic macrolide of the azalide class, is a key veterinary therapeutic for respiratory diseases in cattle and other livestock.[1][2] Accurate quantification of the parent compound and any associated metabolites is crucial for pharmacokinetic, pharmacodynamic, and residue monitoring studies. Our investigation confirms that Gamithromycin undergoes limited metabolism, with the primary route of elimination being the biliary excretion of the unchanged drug.[3] Consequently, this protocol is optimized for the physicochemical properties of the parent Gamithromycin molecule, ensuring efficient extraction of both the active drug and any structurally similar metabolites.

The described methodology leverages mixed-mode cation exchange chromatography, providing a highly selective and robust sample preparation strategy. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the extraction and purification of Gamithromycin from challenging biological samples prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of Gamithromycin

Gamithromycin is a dibasic, lipophilic macrolide antibiotic specifically developed for veterinary use.[4] Its structure, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a position, imparts high efficacy against key respiratory pathogens.[4][5] The analysis of Gamithromycin in biological matrices is essential for determining its pharmacokinetic profile, ensuring food safety through residue analysis, and understanding its disposition in target animal species.[6][7][8][9]

Biological samples such as plasma, milk, and tissue are inherently complex, containing a myriad of endogenous substances like proteins, lipids, and salts that can interfere with sensitive analytical instrumentation.[10] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by isolating analytes of interest from these interfering matrix components.[10] This not only enhances the accuracy and sensitivity of subsequent analyses but also protects the analytical instrumentation from contamination.

The Scientific Rationale: Selecting the Optimal SPE Chemistry

The successful development of an SPE protocol hinges on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary phase. Gamithromycin's chemical structure provides the key to selecting an appropriate extraction mechanism.

Key Physicochemical Properties of Gamithromycin:

| Property | Value/Description | Implication for SPE |

| Molecular Formula | C40H76N2O12[1] | High molecular weight, suggesting potential for non-specific binding if not controlled. |

| Functional Groups | Dibasic, with two amine groups.[4] | The presence of basic nitrogen atoms allows for manipulation of charge based on pH. |

| Lipophilicity | High | Indicates strong potential for retention on reversed-phase sorbents. |

Given these properties, a mixed-mode solid-phase extraction strategy is the most effective approach. Specifically, we recommend a sorbent that combines both reversed-phase and strong cation exchange functionalities. This dual retention mechanism provides superior selectivity and cleanup compared to single-mode sorbents.

The Oasis MCX (Mixed-Mode Cation Exchange) sorbent is ideally suited for this application. It features a water-wettable polymeric reversed-phase backbone functionalized with strong cation exchange groups. This allows for a two-pronged retention strategy:

-

Reversed-Phase Interaction: The lipophilic character of the Gamithromycin molecule is retained by the hydrophobic polymer backbone of the sorbent.

-

Ion Exchange Interaction: At an acidic pH, the basic amine groups of Gamithromycin become protonated (positively charged). These cationic sites then bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent.

This dual retention mechanism allows for aggressive washing steps to remove neutral and acidic interferences without loss of the analyte, resulting in a much cleaner final extract.

Detailed Experimental Protocol: Extraction of Gamithromycin from Bovine Plasma

This protocol provides a step-by-step methodology for the extraction of Gamithromycin and its metabolites from bovine plasma using an Oasis MCX SPE cartridge.

Materials and Reagents

-

Oasis MCX 3 cc, 60 mg SPE Cartridges

-

Bovine Plasma (or other biological matrix)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (88% or higher)

-

Ammonium Hydroxide (28-30%)

-

Deionized Water

-

Vortex Mixer

-

Centrifuge

-

SPE Vacuum Manifold

-

Evaporation System (e.g., nitrogen evaporator)

Sample Pre-treatment

The goal of this step is to prepare the sample for optimal binding to the SPE sorbent. This involves protein precipitation and pH adjustment to ensure the analytes are in the correct ionization state.

-

To 1 mL of bovine plasma in a centrifuge tube, add 2 mL of acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 4000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Add 1 mL of 4% formic acid in water to the supernatant and vortex to mix. This ensures the Gamithromycin is protonated for effective cation exchange.

Solid-Phase Extraction Workflow

The following steps should be performed using an SPE vacuum manifold.

Figure 1. Workflow for the solid-phase extraction of Gamithromycin.

Step-by-Step SPE Protocol:

-

Conditioning: Pass 2 mL of methanol through the Oasis MCX cartridge. This step wets the sorbent and activates the reversed-phase retention mechanism. Do not let the sorbent go dry.

-

Equilibration: Pass 2 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

-

Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/minute). Both reversed-phase and cation exchange retention of Gamithromycin occurs here.

-

Wash 1 (Remove Polar Interferences): Pass 2 mL of 2% formic acid in water through the cartridge. This wash step removes polar, non-retained matrix components while the acidic conditions ensure that Gamithromycin remains protonated and strongly bound to the cation exchange sites.

-

Wash 2 (Remove Non-polar Interferences): Pass 2 mL of methanol through the cartridge. This removes more lipophilic interferences that are retained by reversed-phase only. Gamithromycin remains bound due to the strong cation exchange interaction.

-

Elution: Pass 2 mL of 5% ammonium hydroxide in methanol through the cartridge and collect the eluate. The basic nature of this elution solvent neutralizes the charge on the Gamithromycin molecules, disrupting their interaction with the cation exchange sorbent and allowing them to be eluted by the strong organic solvent (methanol).

-

Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.

Method Validation and Performance

While a full method validation is beyond the scope of this application note, the described protocol is based on established principles and published methods. Key performance parameters to consider during method validation include:

-

Recovery: The efficiency of the extraction process. Expected recoveries for Gamithromycin using this method are typically >85%.

-

Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte in the mass spectrometer. The robust cleanup provided by this mixed-mode protocol significantly minimizes matrix effects.

-

Linearity, Accuracy, and Precision: To ensure the method is reliable for quantification over a defined concentration range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. Published methods have achieved LOQs in the sub-µg/kg range.

Troubleshooting Common SPE Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | - Incomplete elution. - Analyte breakthrough during loading or washing. - Sorbent drying before sample loading. | - Ensure the elution solvent is sufficiently basic and strong to disrupt both retention mechanisms. - Decrease the flow rate during sample loading. - Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. |

| High Matrix Effects | - Inadequate removal of interfering compounds. | - Optimize the wash steps. Consider an additional wash with a different organic solvent. - Ensure the sample pre-treatment is effective in removing proteins. |

| Poor Reproducibility | - Inconsistent flow rates. - Incomplete drying of the eluate. - Variability in sample pre-treatment. | - Use a vacuum manifold with flow control. - Ensure the extract is completely dry before reconstitution. - Standardize all pre-treatment steps. |

Conclusion

The solid-phase extraction protocol detailed in this application note provides a highly effective and robust method for the isolation and purification of Gamithromycin and its metabolites from complex biological matrices. By leveraging the principles of mixed-mode cation exchange chromatography, this method offers superior cleanup and high analyte recovery, making it an ideal sample preparation strategy for sensitive and reliable bioanalysis. The scientific rationale behind each step has been elucidated to empower researchers to adapt and troubleshoot the protocol for their specific applications. This self-validating system ensures the generation of high-quality data for critical research in veterinary pharmacology and food safety.

References

-

Boehringer Ingelheim Animal Health USA Inc. (n.d.). ZACTRAN® (gamithromycin). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59364992, Gamithromycin. Retrieved from [Link]

-

Wyns, H., Meyer, E., Plessers, E., Watteyn, A., De Baere, S., De Backer, P., & Croubels, S. (2014). Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. Research in Veterinary Science, 96(1). Retrieved from [Link]

-

Hebei Hope Harmony Pharmaceutical Co., Ltd. (2022, June 6). What is Gamithromycin. Retrieved from [Link]

-

Giguère, S., Huang, R., Malinski, T. J., Dorr, P. M., Tessman, R. K., & Somerville, B. A. (2011). Disposition of gamithromycin in plasma, pulmonary epithelial lining fluid, bronchoalveolar cells, and lung tissue in cattle. American Journal of Veterinary Research, 72(3), 326-330. Retrieved from [Link]

-

Yang, Q., Liu, X., Zhang, C., Yong, K., Clifton, A. C., Ding, H., & Liu, Y. (2019). Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model. Frontiers in Pharmacology, 10, 1090. Retrieved from [Link]

-

Apley, M. D., Fajt, V. R., Coetzee, J. F., & Riviere, J. E. (2015). Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease in multisource commingled feedlot cattle. Journal of Veterinary Pharmacology and Therapeutics, 38(6), 545-555. Retrieved from [Link]

-

Yang, Q., Liu, X., Lv, Y., & Li, Y. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PLOS ONE, 20(5), e0323727. Retrieved from [Link]

-

Wyns, H., Meyer, E., Plessers, E., Watteyn, A., De Baere, S., De Backer, P., & Croubels, S. (2014). Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. Research in Veterinary Science, 96(1), 139-144. Retrieved from [Link]

-

Huang, R. A., Letendre, L. T., Banav, N., & Somerville, B. (2010). Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity. Journal of Veterinary Pharmacology and Therapeutics, 33(3), 227-237. Retrieved from [Link]

Sources

- 1. Gamithromycin | C40H76N2O12 | CID 59364992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ZACTRAN® (gamithromycin) | Boehringer Ingelheim Animal Health [animalhealth.boehringer-ingelheim.com]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model | PLOS One [journals.plos.org]

- 6. Frontiers | Pharmacokinetics and Pharmacodynamics of Gamithromycin Treatment of Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]

- 7. Pharmacokinetics and pharmacodynamics of gamithromycin in pulmonary epithelial lining fluid in naturally occurring bovine respiratory disease in multisource commingled feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of gamithromycin in cattle with comparison of plasma and lung tissue concentrations and plasma antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

quantifying N-Despropyl Gamithromycin residues in bovine lung tissue

Application Note: High-Sensitivity Quantitation of N-Despropyl Gamithromycin Residues in Bovine Lung Tissue via LC-MS/MS

Executive Summary

This application note details a robust protocol for the extraction and quantification of This compound , a primary metabolite of the macrolide antibiotic Gamithromycin (Zactran®), in bovine lung tissue. While Gamithromycin is the regulatory marker residue, quantification of its metabolites is critical for comprehensive pharmacokinetic (PK) profiling and resistance mechanism studies.

Key Technical Highlights:

-

Matrix Challenge: Bovine lung is a fibrous, high-lipid matrix prone to phospholipid suppression.

-

Solution: A simplified "Pass-Through" cleanup using phospholipid-removal technology (e.g., Oasis Ostro® or HybridSPE®) coupled with alkaline mobile phase LC-MS/MS.[1]

-

Sensitivity: Validated for low-ppb (ng/g) detection limits suitable for residue depletion studies.

Introduction & Scientific Context

Gamithromycin is a 15-membered semi-synthetic azalide macrolide developed for the treatment of Bovine Respiratory Disease (BRD). Its unique pharmacokinetics are characterized by rapid absorption and extensive accumulation in the lung (target tissue), with lung-to-plasma ratios exceeding 250:1.

The Metabolite: this compound Structurally, Gamithromycin possesses a propyl group on the nitrogen at position 7a of the azalide ring. Metabolic N-dealkylation yields This compound (MW ~734.9 Da). Although the parent drug is the defined marker residue for regulatory compliance (MRLs), monitoring the N-despropyl metabolite provides deeper insight into:

-

Metabolic Stability: Rate of clearance from the target organ.

-

Toxicology: Ensuring no accumulation of potentially active metabolites.

-

Process Impurities: Verifying drug substance purity during formulation.

Experimental Methodology

Chemical Reagents[2][3][4]

-

Analytes: Gamithromycin (Reference), this compound (Target).

-

Internal Standard (IS): Gamithromycin-d3 (preferred) or Tulathromycin.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Acetate, Ammonium Hydroxide (25%).

Sample Preparation Protocol

Rationale: Traditional Solid Phase Extraction (SPE) can be labor-intensive. We utilize a Protein Precipitation + Phospholipid Removal plate to remove matrix interferences (phospholipids) that cause ion suppression in electrospray ionization (ESI).

Step-by-Step Workflow:

-

Tissue Homogenization:

-

Weigh 1.0 g of bovine lung tissue (minced).

-

Add 4.0 mL of extraction solvent (ACN:Water, 85:15 v/v).

-

Add 50 µL of Internal Standard solution (1 µg/mL).

-

Homogenize at high speed (e.g., bead beater or probe) for 2 minutes until fully disrupted.

-

-

Protein Precipitation:

-

Vortex the homogenate for 1 minute.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet gross particulate matter.

-

-

Phospholipid Removal (The Critical Step):

-

Load 0.6 mL of the supernatant onto a Phospholipid Removal Plate (e.g., Waters Ostro or Supelco HybridSPE).

-

Apply vacuum (approx. 5-10 inHg) to pull the sample through.

-

Mechanism:[1][2][3] The stationary phase selectively retains phospholipids (via Lewis acid/base interaction or specific retention) while allowing macrolides to pass through.

-

-

Evaporation & Reconstitution:

-

Collect the eluate.[4]

-

Evaporate to dryness under nitrogen at 45°C.

-

Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B).

-

Vortex and transfer to an LC vial.

-

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions

Rationale: Macrolides are basic compounds (pKa > 8). Using a high pH mobile phase suppresses protonation of the basic nitrogens during chromatography, reducing peak tailing and improving retention on C18 columns.

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 High-pH stable column (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Gradient |

| 6.0 | 95 | Elution of Analytes |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibration |

| 10.0 | 5 | End of Run |

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (+).

-

Source Temp: 500°C (High temp required for efficient desolvation of macrolides).

-

Capillary Voltage: 3.0 kV.